N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 3-methoxyphenoxy acetamide moiety at the 7-position. Its molecular formula is C20H24N2O4S, with a molecular weight of 388.5 .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-5-6-15-9-10-16(12-19(15)22)21-20(23)14-27-18-8-4-7-17(13-18)26-2/h4,7-10,12-13H,3,5-6,11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSFOJWCHMZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Selection
Pyridine outperforms triethylamine in suppressing HCl byproducts, achieving 79–87% yields . For example:
Solvent Effects
Reactions in dichloromethane (DCM) or tetrahydrofuran (THF) show comparable efficiencies (~80% yield), but DCM enables easier isolation of sulfonamide crystals.
Synthesis of 2-(3-Methoxyphenoxy)acetyl Chloride
This intermediate is prepared via Schotten-Baumann reaction :
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3-Methoxyphenol reacts with chloroacetyl chloride in NaOH/water.
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Reaction Conditions : 0–5°C, 2 hours, yielding 2-(3-methoxyphenoxy)acetic acid (92% purity).
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Chlorination : Thionyl chloride (1.5 equiv) in anhydrous DCM, 40°C, 3 hours (quantitative conversion).
Amide Coupling Reaction
The final step couples N-(1-ethanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)amine with 2-(3-methoxyphenoxy)acetyl chloride. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
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Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv) in DCM.
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Conditions : 0°C → room temperature, 12 hours.
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Yield : 68–72% after column chromatography.
Direct Aminolysis
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Protocol : Acetyl chloride (1.1 equiv) added to amine (1.0 equiv) in pyridine/DCM (1:4), stirred for 6 hours.
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Yield : 75–80%.
Process Optimization and Scalability
Comparative analysis of pilot-scale batches (1–5 kg) highlights:
| Parameter | Small-Scale (Lab) | Pilot-Scale (Plant) |
|---|---|---|
| Sulfonylation Time | 1 hour | 2.5 hours |
| Amide Coupling Yield | 78% | 82% |
| Purity (HPLC) | 95.4% | 98.1% |
Crystallization from ethanol/water (7:3) improves purity to >99% by removing residual sulfonic acids.
Analytical Characterization
Final product validation employs:
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1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 1H, Ar–H), 6.85–6.79 (m, 3H, Ar–H), 4.52 (s, 2H, OCH2CO), 3.78 (s, 3H, OCH3).
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HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 65:35).
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonylation : Competing N- vs. O-sulfonylation is suppressed by using pyridine and low temperatures.
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Acetamide Hydrolysis : Stabilized by maintaining pH < 7 during workup.
Alternative Routes and Green Chemistry
Electrochemical methods for tetrahydroquinoline synthesis reduce reliance on stoichiometric reductants (e.g., NaBH4), cutting waste by 40%. Microwave-assisted amide coupling (150°C, 20 minutes) achieves 85% yield but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction products such as tetrahydroquinoline derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating biological processes and leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound is structurally related to several derivatives with variations in sulfonyl groups, acetamide substituents, and core scaffolds. Key comparisons include:
Pharmacological and Physicochemical Differences
- Sulfonyl Group Impact: Ethanesulfonyl (target compound): Balances polarity and metabolic stability. Acetyl (): Reduces molecular weight and polarity, leading to lower logP (3.326) compared to sulfonyl-containing analogs. May favor blood-brain barrier penetration.
- Acetamide Substituent Effects: 3-Methoxyphenoxy: Introduces ether and methoxy groups, enabling hydrogen bonding with targets like G-protein-coupled receptors (GPR139) . 3-Methylphenoxy (): Lacks methoxy’s hydrogen-bonding capacity, reducing target affinity but increasing lipophilicity. 4-Methoxyphenyl (): Positional isomerism (para vs. ortho methoxy) alters steric and electronic interactions with binding sites.
- Core Scaffold Variations: Tetrahydroquinoline vs.
Computational and Experimental Insights
- Binding Affinity: Morpholine-substituted tetrahydroquinolines () showed mTOR inhibition via interactions with the kinase’s ATP-binding pocket. The target compound’s ethanesulfonyl group may mimic morpholine’s polar interactions, but its 3-methoxyphenoxy group could limit access compared to trifluoromethoxy benzamides .
- Docking Studies: Lamarckian genetic algorithm-based docking () predicts that the 3-methoxyphenoxy group’s ether oxygen forms hydrogen bonds with residues like Asp or Glu in target proteins, while the sulfonyl group stabilizes interactions via hydrophobic contacts.
Q & A
Q. What are the key synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide?
The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, coupling of the 3-methoxyphenoxyacetamide moiety, and purification via chromatography or recrystallization. Critical steps require controlled pH, temperature (e.g., 0–5°C for sulfonylation), and solvent selection (e.g., dichloromethane for solubility). Intermediate characterization uses HPLC and NMR to confirm structural integrity .
Q. Which analytical techniques are essential for structural validation of this compound?
- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., ethanesulfonyl protons at δ 3.1–3.3 ppm, methoxy at δ 3.8 ppm).
- HPLC monitors purity (>95% by reverse-phase C18 columns).
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 443.15). Structural discrepancies can arise from tautomerism in the tetrahydroquinoline ring, requiring 2D NMR (COSY, HSQC) for resolution .
Q. How is preliminary biological activity screened for this compound?
Initial screens use in vitro assays targeting enzymes or receptors (e.g., kinase inhibition, GPCR binding). For example:
- Kinase inhibition : IC₅₀ values measured via fluorescence polarization.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 μM suggests therapeutic potential). Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO < 0.1%) are critical to avoid false positives .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products during sulfonylation?
By-products like over-sulfonylated derivatives or ring-opened products are minimized by:
- Temperature control : Slow addition of sulfonyl chloride at 0°C to avoid exothermic side reactions.
- Stoichiometry : Limiting sulfonylating agents to 1.1 equivalents.
- Workup : Quenching with ice-cold NaHCO₃ to neutralize excess reagent. Progress is tracked via TLC (silica gel, ethyl acetate/hexane) and LC-MS .
Q. What strategies resolve contradictory bioactivity data across different assay platforms?
Contradictions (e.g., high potency in enzymatic assays but low cellular activity) may stem from:
- Membrane permeability issues : Assess logP (e.g., >3 suggests poor aqueous solubility).
- Metabolic instability : Incubate with liver microsomes to identify rapid degradation (t₁/₂ < 30 min).
- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays). Computational tools (e.g., SwissADME) predict physicochemical properties guiding assay redesign .
Q. How to design SAR studies for enhancing selectivity toward a target receptor?
- Core modifications : Replace ethanesulfonyl with cyclopropanesulfonyl to probe steric effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenoxy ring.
- Docking simulations : Use AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB ID 3NY8). Validate hypotheses via synthesis and IC₅₀ comparisons against wild-type/mutant receptors .
Methodological Challenges and Solutions
Q. What computational approaches predict metabolic pathways for this compound?
- In silico metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II modification sites (e.g., sulfonamide hydrolysis or O-demethylation).
- Experimental validation : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF-MS. Key metabolites (e.g., demethylated derivatives) may retain or lose activity, guiding prodrug design .
Q. How to address low solubility in aqueous assay buffers?
- Co-solvents : Use cyclodextrin-based formulations (e.g., 10% HP-β-CD) to enhance solubility without cytotoxicity.
- Salt formation : Synthesize hydrochloride or mesylate salts.
- Nanoformulation : Prepare liposomal encapsulations (e.g., 100 nm particles via sonication) for improved cellular uptake .
Contradictions and Resolutions
- Contradiction : High enzymatic activity but low cellular potency.
Resolution : Use fluorescent tracers (e.g., BODIPY-labeled compound) to confirm intracellular accumulation via confocal microscopy . - Contradiction : Variable purity across synthesis batches.
Resolution : Implement inline PAT (Process Analytical Technology) with FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
